Tetraphenylthiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetraphenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20S/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFBWJOMLIHUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172189 | |

| Record name | Tetraphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1884-68-0 | |

| Record name | 2,3,4,5-Tetraphenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1884-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001884680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraphenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the fundamental properties of Tetraphenylthiophene?

An In-depth Technical Guide to the Fundamental Properties of Tetraphenylthiophene

Introduction

This compound (TPT), a derivative of the sulfur-containing heterocyclic compound thiophene, is a significant molecule in the field of materials science and organic electronics. Its unique propeller-shaped molecular structure, consisting of a central thiophene stator surrounded by four phenyl rotors, is the source of its most notable characteristic: Aggregation-Induced Emission (AIE). Unlike many traditional organic fluorophores that suffer from fluorescence quenching in the aggregated or solid state, TPT exhibits enhanced emission, making it a subject of intense research for applications in optoelectronic devices. This guide provides a comprehensive overview of the chemical, physical, optical, and electronic properties of this compound, complete with experimental methodologies and structural diagrams.

Chemical and Physical Properties

This compound is a stable organic compound that appears as a light orange to yellow-green crystalline powder. Its core identity and physical constants are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2,3,4,5-tetraphenylthiophene | [1] |

| Synonyms | This compound, Thionessal | [1][2][3] |

| CAS Number | 1884-68-0 | [1][3][4] |

| Molecular Formula | C₂₈H₂₀S | [1][4] |

| Molecular Weight | 388.52 g/mol | [1][3][4] |

| Appearance | Light orange to Yellow to Green powder to crystal | [3] |

| Melting Point | 184-185 °C | [3] |

| Boiling Point | 402.2 ± 14.0 °C (Predicted) | [3] |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [3] |

Molecular and Crystal Structure

The defining feature of this compound is its non-planar, propeller-like geometry. This structure is crucial for its optical properties, particularly its AIE behavior. In the solid state, the aggregation of TPT molecules restricts the intramolecular rotation of the phenyl rings, which inhibits non-radiative decay pathways and enhances luminescence.[5][6] The crystal structure has been determined and is available in crystallographic databases.[1] Furthermore, TPT crystals have been found to exhibit piezoresponsive luminescence, where the emission is enhanced under applied pressure due to the formation of new intermolecular interactions that further restrict phenyl ring rotation.[6]

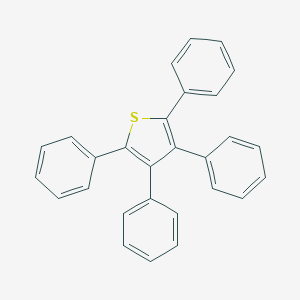

Caption: Chemical structure of 2,3,4,5-tetraphenylthiophene.

Optical and Electronic Properties

The most distinguishing characteristic of this compound is its Aggregation-Induced Emission (AIE). This phenomenon is contrary to the common Aggregation-Caused Quenching (ACQ) seen in many traditional dyes, which become less emissive in high concentrations or the solid state.[5]

Aggregation-Induced Emission (AIE)

In dilute solutions, such as pure THF, TPT is a faint fluorophore with a very low fluorescence quantum yield.[5] However, upon aggregation, which can be induced by adding a poor solvent like water to a solution, its emission intensity increases significantly.[5] This is attributed to the Restricted Intramolecular Rotation (RIR) mechanism. The four phenyl groups can rotate freely in solution, providing a non-radiative pathway for the excited state to decay. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative channel and forces the molecule to decay via radiative emission, thus "turning on" the fluorescence.[5]

Despite being AIE-active, TPT is considered a weaker AIEgen compared to other propeller-shaped molecules.[6][7] This is because intersystem crossing to triplet states remains an active non-radiative decay pathway even in the crystal phase, which tempers the overall emission enhancement.[6][7]

| Optical Property | Solvent/State | Value | Reference |

| Fluorescence Quantum Yield (Φf) | Pure THF | 0.0023 (0.23%) | [5] |

| Fluorescence Quantum Yield (Φf) | THF/Water (80% water) | ~0.06 (6%) | [6] |

Electronic Properties

Like other thiophene-based organic semiconductors, the electronic properties of TPT are governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These properties are critical for applications in electronic devices like OLEDs and OFETs.[8][9] Density Functional Theory (DFT) calculations are commonly used to model these properties.[9][10][11] The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings can tune the HOMO-LUMO energy gap, thereby altering the absorption and emission characteristics of the molecule.[11]

Experimental Protocols

Synthesis

The synthesis of this compound and its derivatives typically involves established organic chemistry reactions. While a specific protocol for TPT is not detailed in the provided context, the synthesis of thiophenes often relies on methods such as:

-

Palladium-catalyzed cross-coupling reactions: Reactions like Suzuki or Stille couplings are used to form carbon-carbon bonds between thiophene precursors and aryl groups.[11][12]

-

Cycloaddition reactions: Building the thiophene ring from smaller components, often involving a sulfur source.[13]

-

Gewald reaction: A multi-component reaction to synthesize substituted 2-aminothiophenes.

Characterization of the synthesized product is crucial and is typically performed using standard spectroscopic techniques.

Characterization of AIE Properties

A typical workflow to investigate the AIE properties of a compound like this compound involves photoluminescence spectroscopy.

-

Solution Preparation : A stock solution of TPT is prepared in a good solvent (e.g., THF).

-

Aggregation Induction : A series of samples is prepared with varying fractions of a poor solvent (e.g., water). For example, mixtures ranging from 0% to 90% water content are created.

-

Spectroscopic Measurement :

-

UV-Vis Absorption Spectroscopy : To observe changes in the absorption profile upon aggregation.

-

Photoluminescence (PL) Spectroscopy : To measure the emission spectra of each sample under UV irradiation. A significant increase in PL intensity with an increasing fraction of the poor solvent indicates AIE activity.

-

-

Quantum Yield Calculation : The fluorescence quantum yield (Φf) is calculated for each sample, often using a known standard, to quantify the emission efficiency.

Caption: Experimental workflow for characterizing AIE properties.

Applications and Significance

The fundamental properties of this compound, particularly its AIE characteristic, make it a promising material for various optoelectronic applications. Thiophene-based materials are widely used as organic semiconductors.[8][14]

-

Organic Light-Emitting Diodes (OLEDs) : As solid-state emissive materials, AIEgens like TPT can overcome the quenching effects that limit the performance of conventional dyes in OLEDs.[8][15]

-

Organic Field-Effect Transistors (OFETs) : The semiconducting nature of thiophene derivatives is suitable for use in the active layer of OFETs.[8]

-

Sensors and Probes : The fluorescence "turn-on" mechanism can be exploited to develop chemosensors or biosensors where the presence of an analyte induces aggregation and a detectable optical signal.

-

Organic Memory Devices : The ability of some thiophene-based crystals to undergo reversible molecular conformational changes opens up possibilities for novel memory applications.[16]

Caption: Relationship between TPT's properties and its applications.

References

- 1. This compound | C28H20S | CID 74664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiophene, tetraphenyl- (CAS 1884-68-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound CAS#: 1884-68-0 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Aggregation-Induced Emission in the this compound Crystal: The Role of Triplet States | Semantic Scholar [semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. Electronic and Optical Properties of Polythiophene Molecules and Derivatives [mdpi.com]

- 10. journalajocs.com [journalajocs.com]

- 11. Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globethesis.com [globethesis.com]

An In-Depth Technical Guide to the Synthesis of Tetraphenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to tetraphenylthiophene, a significant molecular scaffold in materials science and pharmaceutical development. The document details the core reaction mechanisms, experimental protocols, and quantitative data to facilitate reproducible and optimized synthesis.

Paal-Knorr Synthesis of this compound

The Paal-Knorr synthesis is a classical and widely utilized method for the preparation of thiophenes from 1,4-dicarbonyl compounds. In the case of this compound, the precursor is 1,2,3,4-tetraphenylbutane-1,4-dione, which is treated with a sulfurizing agent, most commonly phosphorus pentasulfide (P₂S₅).

Reaction Mechanism

The reaction proceeds through the thionation of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiophene ring.[1] While the precise mechanism can be complex and is still a subject of some discussion, the generally accepted pathway is as follows:

-

Thionation of Carbonyl Groups: The phosphorus pentasulfide acts as a sulfurizing agent, converting one or both of the carbonyl groups of 1,2,3,4-tetraphenylbutane-1,4-dione into thiocarbonyls.

-

Enolization/Thioenolization: Tautomerization of the remaining carbonyl or the newly formed thiocarbonyl group leads to the formation of an enol or thioenol intermediate.

-

Intramolecular Cyclization: The nucleophilic sulfur of the thioenol (or the enol oxygen in the case of a monothionated intermediate, which is then followed by a second sulfurization step) attacks the electrophilic carbon of the other thiocarbonyl or carbonyl group, leading to the formation of a five-membered ring.

-

Dehydration/Aromatization: The cyclic intermediate then undergoes dehydration, driven by the formation of the stable aromatic thiophene ring, to yield 2,3,4,5-tetraphenylthiophene.

dot

References

Spectroscopic Characterization of Tetraphenylthiophene: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tetraphenylthiophene (TPT) and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties, including aggregation-induced emission (AIE). A thorough understanding of their spectroscopic characteristics is paramount for their application in various fields. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the experimental protocols and summarizing the key quantitative data for UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.

Introduction

This compound is a sulfur-containing heterocyclic aromatic compound consisting of a central thiophene ring substituted with four phenyl groups. This molecular architecture imparts remarkable photophysical and electronic properties. Notably, TPT exhibits aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in dilute solutions but becomes highly fluorescent in the aggregated state. This property makes TPT and its derivatives promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. This guide presents a detailed spectroscopic analysis of TPT to facilitate its use and further development in research and drug discovery.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1,2,3,4-tetraphenylbutane-1,4-dione with a sulfur source. A representative experimental protocol is provided below.[1]

Experimental Protocol: Synthesis of this compound

-

Starting Material Synthesis: 1,2,3,4-tetraphenylbutane-1,4-dione can be synthesized from toluene through a series of reactions including bromination, Grignard reaction, oxidation, and finally a coupling reaction.[1]

-

Thiophene Ring Formation: To a solution of 1,2,3,4-tetraphenylbutane-1,4-dione in a suitable solvent (e.g., anhydrous toluene), a sulfurating agent such as Lawesson's reagent or phosphorus pentasulfide is added.

-

Reaction Condition: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

-

Characterization: The final product is characterized by its melting point and spectroscopic methods as detailed in the following sections.

Spectroscopic Characterization

The comprehensive characterization of this compound involves a suite of spectroscopic techniques to elucidate its electronic and structural properties.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. In dilute solutions, this compound derivatives typically exhibit absorption bands in the UV region.

Table 1: UV-Visible Absorption Data for this compound Derivatives

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

| Tetrahydrofuran (THF) | ~315, ~360 | Not Reported | [2] |

| Toluene | Not Reported | Not Reported | [2] |

| Methanol (MeOH) | 486 - 502 | Not Reported | [3] |

| Chloroform (CHCl3) | 502 - 512 | Not Reported | [3] |

| Dimethylformamide (DMF) | 626 - 654 | Not Reported | [3] |

Note: The absorption maxima can vary depending on the specific derivative and solvent polarity.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., THF, chloroform) in a quartz cuvette. A typical concentration is in the range of 10-5 to 10-6 M. A blank sample of the pure solvent should also be prepared.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with the blank solvent in both the sample and reference beams.

-

Measurement: Place the sample cuvette in the sample beam and record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Fluorescence Spectroscopy

Fluorescence spectroscopy is crucial for characterizing the emissive properties of this compound, particularly its AIE behavior. In dilute solutions, TPT is typically weakly emissive. However, in aggregated states (e.g., in poor solvents or in the solid state), it exhibits strong fluorescence.

Table 2: Fluorescence Emission Data for this compound Derivatives

| Solvent System (e.g., THF/Water) | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) | Quantum Yield (ΦF) | Reference |

| Dilute THF solution | ~365 | Blue-green to Orange (depending on derivative) | Low | [4] |

| Aggregated state (e.g., high water fraction) | ~365 | Significant enhancement | High | [4] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a series of solutions of this compound in a good solvent (e.g., THF) and a poor solvent (e.g., water) with varying solvent fractions. A typical concentration is 10-5 M.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source and an emission detector.

-

Measurement:

-

Record the emission spectrum of each solution by exciting at the absorption maximum (λmax). The emission is typically scanned over a range starting from ~20 nm above the excitation wavelength.

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelength.

-

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield (ΦF) is calculated using the following equation: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Table 3: 1H and 13C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1H | 7.0 - 7.5 | multiplet | Phenyl protons |

| 13C | 125 - 145 | multiple signals | Phenyl and Thiophene carbons |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition:

-

Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

Acquire the 1H NMR spectrum using a standard single-pulse sequence. Typically, 16 to 32 scans are sufficient.

-

-

13C NMR Acquisition:

-

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom. A larger number of scans is required due to the low natural abundance of 13C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and vibrational modes present in the this compound molecule.

Table 4: Key FTIR Vibrational Frequencies for this compound Derivatives

| Wavenumber (cm-1) | Vibrational Mode |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic ring) |

| ~1495 | Aromatic C-C/C=C stretching |

| ~699 | C-S stretching or out-of-plane bending of the thiophene ring |

Note: The exact peak positions and intensities can be influenced by the molecular structure and solid-state packing.[5]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid this compound sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use an FTIR spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO2, H2O).

-

Sample Measurement: Place the sample in the spectrometer and record the FTIR spectrum. The spectrum is typically recorded in the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the molecule.

Visualized Workflows and Relationships

To illustrate the logical flow of characterizing this compound, the following diagrams are provided.

Caption: Workflow from synthesis to spectroscopic characterization of this compound.

Caption: Aggregation-Induced Emission (AIE) mechanism in this compound.

Conclusion

The spectroscopic characterization of this compound is essential for understanding its structure-property relationships and for its rational design in various applications. This guide has provided a detailed overview of the key spectroscopic techniques, including UV-Visible absorption, fluorescence, NMR, and FTIR spectroscopy. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and scientists working with this important class of molecules. The unique AIE property of TPT, elucidated through fluorescence studies, continues to drive its exploration in advanced materials and technologies.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Thiophene-containing tetraphenylethene derivatives with different aggregation-induced emission (AIE) and mechanofluorochromic characteristics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Crystal Structure of 2,3,4,5-Tetraphenylthiophene: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the crystal structure of 2,3,4,5-tetraphenylthiophene (C₂₈H₂₀S). It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the synthesis and crystallization protocols, the methodology for single-crystal X-ray diffraction, and the fundamental structural characteristics of the molecule. While detailed crystallographic data for a specific determination is lodged in the Cambridge Structural Database (CSD), this guide consolidates the procedural aspects from the literature to facilitate further research and application.

Introduction

2,3,4,5-Tetraphenylthiophene is a substituted aromatic heterocycle featuring a central thiophene ring fully substituted with four phenyl groups. This high degree of phenyl substitution imparts significant steric crowding, forcing the phenyl rings to twist out of the plane of the central thiophene ring, resulting in a non-planar, propeller-like conformation. Understanding the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular packing interactions is critical for applications in organic electronics, materials science, and as a scaffold in medicinal chemistry.

The definitive method for elucidating this three-dimensional structure is single-crystal X-ray diffraction. This guide outlines the established protocols for synthesizing the compound and growing crystals suitable for such analysis.

Experimental Protocols

Synthesis of 2,3,4,5-Tetraphenylthiophene

The synthesis of 2,3,4,5-tetraphenylthiophene can be achieved via the reaction of 1,2,3,4-tetraphenylbutane-1,4-dione with phosphorus pentasulfide (P₂S₅).[1]

Materials:

-

1,2,3,4-tetraphenylbutane-1,4-dione

-

Phosphorus pentasulfide (P₂S₅)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for heating under sealed conditions and extraction

Procedure:

-

A mixture of 1,2,3,4-tetraphenylbutane-1,4-dione (1 g, 25.6 mmol) and P₂S₅ (5.68 g, 25.6 mmol) is placed in a sealed glass tube.[1]

-

The sealed tube is heated at 210 °C for 3 hours.[1]

-

After heating, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is extracted with diethyl ether (3 x 50 mL).[1]

-

The combined organic layers are washed with water, dried over anhydrous MgSO₄, and the solvent is removed by evaporation to yield the crude product.[1]

-

The crude product is then purified by crystallization to yield needle-like crystals of 2,3,4,5-tetraphenylthiophene.[1]

Single-Crystal X-ray Diffraction: A General Protocol

High-quality single crystals obtained from the synthesis protocol are required for X-ray diffraction analysis. The following outlines a general workflow for structure determination.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer.

-

Data Collection: The crystal is cooled (e.g., to 100 K) under a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors (e.g., Lorentz and polarization effects) and scaled. The unit cell parameters and space group are determined from the diffraction pattern.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data, a process that adjusts atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.

Crystallographic Data

The crystal structure of 2,3,4,5-tetraphenylthiophene has been determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Crystallographic Data Summary

| Parameter | Value |

| Compound Name | 2,3,4,5-Tetraphenylthiophene |

| Chemical Formula | C₂₈H₂₀S |

| CCDC Deposition No. | 950386 |

| Crystal System | Monoclinic (Likely) |

| Space Group | P2₁/c (Likely) |

Note: The crystal system and space group are inferred from common packing motifs for such molecules but should be confirmed by consulting the primary data in the CCDC.

Visualizations

The following diagrams illustrate the key experimental and structural aspects of 2,3,4,5-tetraphenylthiophene.

Caption: Experimental workflow for the synthesis and structural analysis.

Caption: 2D representation of the 2,3,4,5-Tetraphenylthiophene molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic and Optical Properties of Tetraphenylthiophene

Abstract

This compound (C₂₈H₂₀S) is a fascinating organic semiconductor material built upon a central thiophene ring functionalized with four peripheral phenyl groups.[1] This unique molecular architecture imparts a combination of desirable electronic and optical properties, making it a significant building block in the field of organic electronics and a subject of interest for advanced material applications. Its rigid, propeller-like structure influences its molecular packing in the solid state, which in turn governs its charge transport and photophysical behavior. This guide provides a comprehensive overview of the synthesis, electronic structure, charge transport characteristics, and optical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several established chemical routes. A prevalent and effective method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.

A common synthetic approach starts from toluene to produce 1,2,3,4-tetraphenylbutane-1,4-dione, which then serves as a key intermediate.[2] This diketone is subsequently treated with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to facilitate the cyclization and formation of the thiophene ring.[2] Alternative methods include the Gewald reaction for producing various tetrasubstituted thiophenes and cycloaddition reactions involving aromatic alkynes.[3][4]

Electronic Properties

The electronic properties of organic materials like this compound are primarily dictated by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters determine the material's charge injection and transport capabilities, making them crucial for device applications.

Frontier Molecular Orbital Energy Levels

The HOMO level represents the energy required to remove an electron (ionization potential), while the LUMO level corresponds to the energy released when an electron is added (electron affinity). The difference between these levels defines the electronic band gap (Eg), a key factor in determining the material's optical and electrical characteristics. These values are often predicted using computational methods like Density Functional Theory (DFT) and validated experimentally.[5][6][7] The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can effectively tune these energy levels.[8]

Charge Carrier Mobility

Charge carrier mobility (µ) is a measure of how quickly an electron or hole can move through a material under the influence of an electric field. In organic semiconductors, this property is highly dependent on molecular packing, crystallinity, and the presence of impurities. Thiophene-based materials are well-regarded for their excellent charge transport properties.[9] While specific mobility values for pristine this compound are not widely reported, derivatives and related thiophene-based systems have demonstrated hole mobilities (µh) ranging from 10⁻⁵ cm²V⁻¹s⁻¹ to over 1 cm²V⁻¹s⁻¹.[10][11][12]

Data Summary: Electronic Properties

| Property | Typical Value (Calculated/Theoretical) | Significance |

| HOMO Energy Level | ~ -5.4 to -6.6 eV | Relates to hole injection/extraction efficiency.[7][13] |

| LUMO Energy Level | ~ -1.2 to -2.4 eV | Relates to electron injection/extraction efficiency.[13][14] |

| HOMO-LUMO Gap (Eg) | ~ 3.8 to 4.2 eV | Determines absorption wavelength and intrinsic conductivity.[5] |

| Charge Carrier Mobility (µ) | Varies widely with structure and morphology | Governs the speed of charge transport in electronic devices.[15][16] |

Optical Properties

The interaction of this compound with light gives rise to its distinct optical properties, including absorption and photoluminescence. These are governed by electronic transitions between the ground state and excited states.

UV-Visible Absorption

In solution, this compound typically exhibits strong absorption in the ultraviolet region, corresponding to π-π* electronic transitions within the conjugated system.[17] The absorption spectrum is characterized by intense bands, with the lowest energy absorption edge defining the optical band gap. For many thiophene derivatives, these absorption bands are located in the 300-450 nm range.[18]

Photoluminescence (Emission)

Upon excitation with UV light, this compound can relax to the ground state by emitting light, a process known as photoluminescence or fluorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. For similar molecules like tetraphenylethylene (TPE), the emission maximum can be observed around 450-480 nm, suggesting that this compound would emit in the blue region of the visible spectrum.[19][20] The efficiency of this emission is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons.

Data Summary: Optical Properties

| Property | Typical Value (in Solution) | Significance |

| Absorption Maximum (λabs) | ~315 - 375 nm | Wavelength of maximum light absorption.[18][20] |

| Emission Maximum (λem) | ~450 - 480 nm (estimated) | Wavelength of maximum light emission.[19] |

| Stokes Shift | Varies | Energy difference between absorption and emission maxima. |

| Photoluminescence Quantum Yield (PLQY) | Varies with environment | Efficiency of the light emission process. |

Experimental Protocols and Characterization Workflow

The characterization of this compound's properties relies on a suite of standard analytical techniques. A typical workflow involves synthesizing the material, followed by purification and a series of spectroscopic and electrochemical analyses.

References

- 1. This compound | C28H20S | CID 74664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Practical synthesis of tetrasubstituted thiophenes for use in compound libraries [organic-chemistry.org]

- 5. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 6. journalajocs.com [journalajocs.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ijsr.net [ijsr.net]

- 10. mdpi.com [mdpi.com]

- 11. Alternating Tetrafluorobenzene and Thiophene Units by Direct Arylation for Organic Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Early discoveries and history of Tetraphenylthiophene synthesis.

An In-depth Technical Guide to the Early Discoveries and History of Tetraphenylthiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discoveries and historical synthesis of this compound. It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the foundational chemical methodologies that have led to the preparation of this important heterocyclic compound. This document details the seminal synthetic routes, provides structured data from key experiments, and includes detailed experimental protocols.

Introduction

This compound is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The extensive π-conjugation afforded by the four phenyl substituents imparts unique photophysical and electronic properties to the molecule, making it a subject of interest in materials science and as a structural motif in medicinal chemistry. The historical synthesis of this compound and its derivatives is rooted in the broader development of thiophene chemistry in the late 19th and early 20th centuries. Two principal pathways for the construction of the this compound core were established: the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, a variation of the Paal-Knorr synthesis, and the reaction of an acetylenic precursor with a source of sulfur.

Historical Synthetic Routes

The synthesis of substituted thiophenes dates back to the late 19th century. One of the earliest methods for creating a polysubstituted thiophene ring was reported by Arthur Michael in 1895, who synthesized tetrakis(methoxycarbonyl)thiophene from dimethyl acetylenedicarboxylate and sulfur. This work laid the groundwork for using acetylenic compounds as precursors to thiophenes.

The Paal-Knorr synthesis, originally reported independently by Carl Paal and Ludwig Knorr in 1884 for the synthesis of furans, was later adapted for the synthesis of thiophenes.[1] This method involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent.

Synthesis from a 1,4-Dicarbonyl Precursor (Paal-Knorr Type Synthesis)

A prevalent and historically significant method for synthesizing this compound involves the reaction of 1,2,3,4-tetraphenylbutane-1,4-dione with a sulfurizing agent, most commonly phosphorus pentasulfide (P₂S₅). This reaction is a direct application of the Paal-Knorr thiophene synthesis, which is a versatile method for constructing the thiophene ring from a 1,4-dicarbonyl compound.

Experimental Protocol: Synthesis of this compound from 1,2,3,4-Tetraphenylbutane-1,4-dione

This protocol is adapted from the procedure described by Gürdere et al. (2008).[2]

Materials:

-

1,2,3,4-tetraphenylbutane-1,4-dione

-

Phosphorus pentasulfide (P₂S₅)

-

Diethyl ether

-

Water

Procedure:

-

A mixture of 1,2,3,4-tetraphenylbutane-1,4-dione (1.0 g, 2.56 mmol) and phosphorus pentasulfide (5.68 g, 25.6 mmol) is placed in a sealed tube.

-

The sealed tube is heated to 210 °C for 3 hours.

-

After heating, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by crystallization to afford this compound.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| 1,2,3,4-Tetraphenylbutane-1,4-dione | 390.47 | 1.0 | 2.56 | 1 |

| Phosphorus Pentasulfide (P₂S₅) | 222.27 | 5.68 | 25.6 | 10 |

| Product | Yield (%) | Melting Point (°C) |

| This compound | 68 | 188 |

Reaction Pathway:

References

A Technical Guide to Tetraphenylthiophene Derivatives: Characteristics and Applications

Introduction: Tetraphenylthiophene (TPT) and its derivatives represent a significant class of propeller-shaped aromatic compounds that have garnered substantial interest in materials science and medicinal chemistry. Structurally characterized by a central thiophene ring substituted with four phenyl groups, these molecules exhibit unique photophysical properties, most notably Aggregation-Induced Emission (AIE). Unlike traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), TPT derivatives become highly emissive in the aggregated or solid-state.[1][2] This phenomenon, coupled with their diverse biological activities, makes them promising candidates for applications ranging from optoelectronic devices to novel therapeutic agents.[3][4][5] This guide provides an in-depth overview of the core characteristics, synthesis, and biological potential of this compound derivatives for researchers and drug development professionals.

Core Physicochemical Characteristics

The parent compound, 2,3,4,5-tetraphenylthiophene, serves as the fundamental scaffold for a wide array of derivatives. Its basic properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2,3,4,5-tetraphenylthiophene | [6] |

| Molecular Formula | C₂₈H₂₀S | [6] |

| Molecular Weight | 388.5 g/mol | [6] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | [6] |

| Octanol/Water Partition Coefficient (logP) | 8.2 | [6] |

Photophysical Properties: Aggregation-Induced Emission (AIE)

A defining characteristic of this compound and many of its derivatives is Aggregation-Induced Emission (AIE). In dilute solutions, these molecules are typically weak emitters due to the free intramolecular rotation of their peripheral phenyl rings, which provides a non-radiative decay pathway for the excited state.[1] However, upon aggregation in poor solvents or in the solid state, these rotations are restricted. This Restriction of Intramolecular Rotation (RIR) blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a significant enhancement in fluorescence quantum yield.[1][3]

Quantitative Analysis of AIE

The AIE effect can be quantified by measuring the fluorescence quantum yield (Φf) in different solvent mixtures. For instance, the Φf of this compound (TPT) is negligible in a pure solvent like tetrahydrofuran (THF) but increases dramatically with the addition of a non-solvent such as water, which induces aggregation.

| Compound / System | Fluorescence Quantum Yield (Φf) | Conditions | Reference |

| This compound (TPT) | ~0.0023 (0.23%) | In pure THF solution | [1] |

| This compound (TPT) | ~0.06 (6%) | In THF/water mixture (80% water fraction) | [3] |

Synthesis of this compound Derivatives

Various synthetic methodologies have been developed for thiophene derivatives, including modern approaches like microwave-assisted synthesis.[4] A widely used and efficient method for creating polysubstituted thiophenes is the Gewald reaction, a multi-component reaction that proceeds under mild conditions.[7][8]

Experimental Protocol: Gewald Synthesis of a Thiophene Derivative

The following protocol is adapted from a procedure for synthesizing ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.[8]

-

Preparation of Reaction Mixture: In a suitable reaction vessel, create an equimolar mixture of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) at room temperature.

-

Addition of Sulfur: Add elemental sulfur (0.06 mol) to the mixture with continuous stirring.

-

Catalysis: Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture. Diethylamine acts as a base catalyst.

-

Reaction: Stir the reaction mixture for 4 hours while maintaining the temperature at 40–50°C.

-

Crystallization: Allow the mixture to stand overnight at room temperature to facilitate the precipitation of the product.

-

Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with cold water and dry it. Recrystallize the crude product from ethanol to obtain the purified thiophene derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as NMR (¹H, ¹³C), IR, and mass spectrometry.[8]

Biological Activities and Therapeutic Potential

Thiophene-based compounds are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs.[5][9] Derivatives of this compound have been investigated for a wide range of pharmacological activities.

Antimicrobial Activity

Certain thiophene derivatives have demonstrated potent activity against drug-resistant Gram-negative bacteria.[10] Their mechanism often involves increasing bacterial membrane permeability.

| Compound | Organism | MIC₅₀ (mg/L) | Reference |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 - 32 | [10] |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 16 - 32 | [10] |

| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 - 32 | [10] |

| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8 - 32 | [10] |

Anticancer and Antiviral Activity

Thiophene derivatives have also been evaluated for their cytotoxic effects on cancer cell lines and as inhibitors of viral entry.[8][11][12]

| Compound | Activity Type | IC₅₀ Value | Target / Cell Line | Reference |

| Thiophene Derivative 7 | Cytotoxic | 11.13 µM | HCT-116 (Colon Cancer) | [11] |

| Thiophene Derivative 63 | Ebola Virus Entry Inhibition | 0.19 µM | VSV-EBOVGP Pseudotype | [12] |

Anti-inflammatory Activity

Novel tetrasubstituted thiophene analogues have been designed to incorporate pharmacophoric features of COX-1 and 5-LOX inhibitors, showing promise as anti-inflammatory agents.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is based on standard broth microdilution methods.[10]

-

Preparation of Inoculum: Culture the bacterial strain (e.g., A. baumannii) overnight on an appropriate agar plate. Suspend colonies in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to the final target concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth.

-

Compound Preparation: Dissolve the test thiophene derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold serial dilutions in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound derivatives are a versatile class of molecules with compelling dual potential in materials science and pharmacology. Their hallmark property of Aggregation-Induced Emission makes them highly suitable for applications requiring solid-state fluorescence. Furthermore, the thiophene scaffold is a proven pharmacophore, and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects.[5][14] The continued exploration of their synthesis and structure-activity relationships will be crucial for designing novel materials and developing next-generation therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C28H20S | CID 74664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Practical synthesis of tetrasubstituted thiophenes for use in compound libraries [organic-chemistry.org]

- 8. impactfactor.org [impactfactor.org]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Tetraphenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Tetraphenylthiophene. It is intended to be a crucial resource for laboratory personnel to ensure safe practices and mitigate potential risks associated with the use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand the potential health effects to implement appropriate safety measures.

Health Hazards:

-

Skin Irritation: Causes skin irritation upon contact.[1]

-

Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

While specific toxicological properties of this compound are not fully investigated, the thiophene ring, a core component of its structure, is known to have the potential for metabolic activation into reactive metabolites that can lead to toxicity.[2][3] Studies on thiophene itself have shown potential for neurotoxicity in animal models.[4] Therefore, it is prudent to handle this compound with a high degree of caution.

Physical and Chemical Hazards:

-

At present, no significant physical or chemical hazards have been identified.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls:

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling powders to minimize inhalation of dust.[1][5]

-

Eyewash Stations and Safety Showers: Facilities where this material is handled should be equipped with an eyewash station and a safety shower.[5][6]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.

| Protection Type | Specific PPE | Standard/Material | Purpose |

| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1-2003 or EN166 | To protect against splashes, sprays, and dust. A face shield should be worn over goggles for enhanced protection.[7] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | To prevent skin contact. Double gloving is recommended for compounds with unknown toxicity.[1][7] |

| Body Protection | Laboratory Coat | Standard Lab Coat | To protect skin and clothing from contamination.[1] |

| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Recommended when handling the powder outside of a fume hood or if there is a risk of aerosol generation.[7] |

| Foot Protection | Closed-toe Shoes | --- | To prevent injury from spills.[7] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][8]

-

Wash hands and any exposed skin thoroughly after handling.[1][8]

-

Do not eat, drink, or smoke when using this product.[8]

-

Wear appropriate personal protective equipment as detailed in the section above.[1][8]

-

Take off contaminated clothing and wash it before reuse.[1]

Storage:

-

Store in a well-ventilated place.[1]

-

Store in a cool, dry area away from incompatible substances.[5]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[1] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[1][8] |

| Ingestion | Clean the mouth with water. Do NOT induce vomiting. Get medical attention.[1][5] |

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Personal Precautions: Ensure adequate ventilation. Use proper personal protective equipment as indicated in Section 2. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols and Workflows

The following diagrams illustrate standardized workflows for handling this compound safely.

Caption: General experimental workflow for handling this compound.

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Caption: Flowchart for emergency procedures in case of a spill or exposure.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[1] Contaminated packaging should be disposed of as unused product.

Conclusion

While this compound is a valuable compound in research and development, it must be handled with care due to its potential health hazards. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can minimize risks and ensure a safe working environment. Continuous vigilance and a proactive approach to safety are paramount when working with this and any other chemical substance.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Thiophene Core: From Natural Scaffolds to Synthetic Analogues in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. While tetraphenylthiophene itself is a synthetic entity, renowned for its unique photophysical properties, the broader thiophene family has roots in the natural world. This technical guide provides a comprehensive overview of the natural occurrence of thiophene analogues, contrasts them with the synthetic this compound, and delves into the therapeutic potential of various synthetic thiophene derivatives. We present detailed experimental protocols, quantitative biological activity data, and visual representations of key synthetic and signaling pathways to facilitate further research and development in this promising area.

Natural Occurrence of Thiophene Analogues

Contrary to what its name might suggest, this compound is not a naturally occurring compound. The natural world, however, is a rich source of simpler thiophene derivatives. These are primarily found as secondary metabolites in plants belonging to the Asteraceae family, which includes genera such as Tagetes, Echinops, and Artemisia.[1] Naturally occurring thiophenes typically consist of one to five thiophene rings, often substituted with alkyl or acetylenic side chains.[1] These compounds are believed to play a role in the plant's defense mechanisms.

Table 1: Examples of Naturally Occurring Thiophene Analogues and their Sources

| Compound Name | Structure | Natural Source | Biological Activity |

| α-Terthienyl | Thiophene trimer | Tagetes species (Marigolds) | Phototoxic, Nematicidal, Insecticidal |

| 2,2'-Bithiophene | Two linked thiophene rings | Tagetes species | Nematicidal |

| Thiarubrine A | Dithiane and polyacetylene containing thiophene | Ambrosia species | Antifungal, Antibacterial |

These natural analogues serve as a valuable starting point and inspiration for the design of novel synthetic thiophene derivatives with therapeutic potential.

This compound: A Synthetic Analogue

This compound is a synthetic compound that has garnered significant interest due to its unique photophysical properties, particularly Aggregation-Induced Emission (AIE). This phenomenon, where the molecule becomes highly emissive in an aggregated state, makes it a candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs). From a pharmacological perspective, the tetraphenyl-substituted scaffold has been explored as a basis for the development of various bioactive molecules.

Synthesis of this compound

One of the common methods for synthesizing this compound is through the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.

This protocol describes the synthesis of this compound from 1,2,3,4-tetraphenylbutane-1,4-dione.

Materials:

-

1,2,3,4-tetraphenylbutane-1,4-dione

-

Phosphorus pentasulfide (P₄S₁₀)

-

An appropriate high-boiling point solvent (e.g., xylene, pyridine)

-

Standard laboratory glassware for reflux and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3,4-tetraphenylbutane-1,4-dione and phosphorus pentasulfide.

-

Add the solvent to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction mixture by slowly adding it to a beaker of cold water or a dilute sodium bicarbonate solution to neutralize any remaining acidic species.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to yield the pure product.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.

Paal-Knorr synthesis workflow for this compound.

Therapeutic Analogues of this compound and Other Thiophenes

While this compound itself is not a prominent therapeutic agent, its structural motif and the broader class of substituted thiophenes have been extensively investigated for various pharmacological activities.

Anticancer Activity

Numerous synthetic thiophene derivatives have demonstrated potent anticancer activity through various mechanisms of action.

Table 2: Anticancer Activity of Selected Synthetic Thiophene Analogues

| Compound Class | Example Structure | Cancer Cell Line | IC₅₀ / Activity | Mechanism of Action | Reference |

| Tetrasubstituted Thiophenes | 2,3,4,5-tetra-substituted thiophene | Various human tumor cells | Nanomolar range | PI3Kα inhibitor | [2] |

| Thienopyrimidines | Fused thiophene-pyrimidine | HepG2, PC-3 | 3.105 µM (HepG2), 2.15 µM (PC-3) for compound 3b | VEGFR-2/AKT dual inhibitors | [2] |

| Benzothiophene Acrylonitriles | Combretastatin-like structure | 60 human cancer cell lines | 10-100 nM | Tubulin polymerization inhibitor | [3] |

| Thiazole-Thiophene Hybrids | Thiazole-substituted thiophene | MCF-7 | Promising activity | Not specified | [4] |

Several key signaling pathways have been identified as targets for anticancer thiophene analogues.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Certain tetrasubstituted thiophene derivatives have been designed as potent and selective inhibitors of PI3Kα, a key isoform of PI3K.[5]

Inhibition of the PI3K/Akt signaling pathway by thiophene analogues.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival. Some thiophene derivatives have been shown to induce cancer cell apoptosis through the modulation of the MAPK pathway.[6]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Synthetic thiophene derivatives have emerged as promising anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of Selected Synthetic Thiophene Analogues

| Compound Class | Example Structure | In Vivo/In Vitro Model | Activity | Mechanism of Action | Reference |

| Tetrasubstituted Thiophenes | 2,3,4,5-tetra-substituted thiophene | Carrageenan-induced rat paw edema | Up to 80% protection | COX-1, 5-LOX, and p38 MAP kinase inhibition | [7] |

| Thiophene-based Chalcones | Chalcone-thiophene hybrid | - | - | NF-κB inhibition | [8] |

| 2-Arylbenzothiophenes | Lignan-inspired structure | - | IC₅₀ values determined | NF-κB inhibition | [9] |

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs. Several classes of thiophene derivatives have been shown to inhibit NF-κB activation.[8][9]

Inhibition of the NF-κB signaling pathway by thiophene analogues.

Conclusion and Future Directions

The thiophene scaffold, from its origins in natural products to the diverse array of synthetic analogues, continues to be a fertile ground for drug discovery. While this compound is primarily of interest in materials science, its structural complexity highlights the vast chemical space that can be explored around the thiophene core. The demonstrated anticancer and anti-inflammatory activities of various substituted thiophenes, coupled with an increasing understanding of their mechanisms of action at the molecular level, underscore their therapeutic potential. Future research should focus on the rational design of novel thiophene derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their interactions with specific signaling pathways will be crucial for the development of the next generation of thiophene-based therapeutics.

References

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Tetraphenylthiophene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a forefront display and solid-state lighting technology, prized for their high contrast, vibrant colors, and physical flexibility. The performance of an OLED is critically dependent on the organic materials used within its emissive layer (EML). Thiophene-based derivatives are a significant class of materials in organic electronics due to their excellent charge transport capabilities and tunable electronic properties.[1][2] When functionalized with moieties like tetraphenylethylene (TPE), these thiophene compounds can exhibit a phenomenon known as Aggregation-Induced Emission (AIE).[3] Unlike traditional fluorophores that suffer from quenching in the solid state, AIE-active materials become highly emissive upon aggregation, making them exceptionally well-suited for the fabrication of efficient OLEDs.[4][5]

This document details the application of tetraphenylthiophene and its derivatives as emissive materials in OLEDs, providing performance data, standardized experimental protocols for synthesis and device fabrication, and workflow visualizations for researchers in materials science and optoelectronics.

Application Data: OLED Performance

The performance of OLEDs incorporating various this compound derivatives is summarized below. These materials, often featuring a thiophene or thienothiophene core functionalized with TPE groups, serve as the primary light-emitting component in the device.

| Compound/Derivative Name | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Emission Peak (nm) / Color | Reference |

| TPE2-TT | 11,620 | 6.17 | - | 2.43 | - | [6][7] |

| DMB-TT-TPA | 752 | 10.6 | 6.70 | 4.61 | 512 (Green) | [8] |

| SFC | 5,201 | 3.67 | - | 1.37 | - | [4] |

| PXZ2PTO (Non-doped) | - | 44.9 | 32.0 | 16.4 | Green | [9] |

| TPE-F (Furan Analogue) | 24,298 | 9.98 | - | 3.67 | - | [5] |

Experimental Protocols

Protocol 1: General Synthesis of TPE-Thiophene Emitters via Suzuki Coupling

This protocol describes a generalized palladium-catalyzed Suzuki coupling reaction, a common method for synthesizing TPE-functionalized thiophene derivatives.[6][7]

Materials:

-

Halogenated thiophene core (e.g., dibromo-thienothiophene)

-

TPE-boronic acid or TPE-boronic ester derivative

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., 2M aqueous Potassium Carbonate [K₂CO₃])

-

Solvent (e.g., Anhydrous Tetrahydrofuran [THF])

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the halogenated thiophene core and the TPE-boronic derivative in THF.

-

Degassing: Bubble nitrogen or argon gas through the solution for 30-45 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Addition of Reagents: Under a positive pressure of inert gas, add the aqueous K₂CO₃ solution, followed by the Pd(PPh₃)₄ catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with deionized water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final TPE-thiophene emitter.

-

Characterization: Confirm the structure and purity of the synthesized compound using NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a multilayer OLED using spin-coating for the organic layers. The device architecture is based on common configurations reported in the literature.[4][8]

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Detergent solution (e.g., Decon 90)

-

Deionized water, Acetone, Isopropanol (IPA)

-

Hole Injection Layer (HIL) solution: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

-

Emissive Layer (EML) solution: Synthesized TPE-thiophene derivative dissolved in a suitable solvent (e.g., chloroform, toluene), potentially mixed with a host material.

-

Electron Transport Layer (ETL) material: e.g., 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBi)

-

Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)

-

Cathode material: Calcium (Ca), Aluminum (Al), or Silver (Ag)

-

Equipment: Sonicator, UV-Ozone cleaner, Spin-coater, Hotplate, High-vacuum thermal evaporator, Nitrogen-filled glovebox for encapsulation.

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO substrates in detergent solution, deionized water, acetone, and IPA for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 10-15 minutes to improve the ITO work function and remove organic residues.

-

-

HIL Deposition:

-

Transfer the cleaned substrates to a spin-coater.

-

Spin-coat the PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 60 seconds).

-

Anneal the substrates on a hotplate in air (e.g., at 130°C for 15 minutes) to remove residual water.

-

-

EML Deposition:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the EML solution containing the TPE-thiophene derivative onto the PEDOT:PSS layer.

-

Anneal the substrates on a hotplate inside the glovebox to remove the solvent (e.g., at 90°C for 30 minutes).

-

-

ETL, EIL, and Cathode Deposition:

-

Immediately transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

-

Sequentially deposit the ETL (e.g., TPBi, ~25 nm), EIL (e.g., LiF, ~1 nm), and the metal cathode (e.g., Ca/Ag or Al, ~100 nm) through a shadow mask to define the active area.

-

-

Encapsulation:

-

Transfer the completed devices back to the nitrogen-filled glovebox.

-

Encapsulate the devices using a UV-curable epoxy and a cover glass to protect the organic layers from oxygen and moisture degradation.

-

-

Characterization:

-